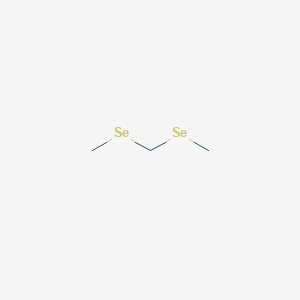
Bis(methylselanyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(methylselanyl)methane is an organoselenium compound with the molecular formula C₃H₈Se₂ It is characterized by the presence of two methylselanyl groups attached to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Bis(methylselanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: It can be reduced to form selenols or other selenium-containing compounds.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .
Aplicaciones Científicas De Investigación
Bis(methylselanyl)methane has several scientific research applications:
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research has explored its potential use in cancer therapy due to its ability to modulate redox states and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(indolyl)methane: Known for its anticancer properties and presence in cruciferous vegetables.
Methylsulfonylmethane: Used as a dietary supplement for its anti-inflammatory properties.
Methyl methanesulfonate: An alkylating agent used in cancer treatment
Uniqueness
Bis(methylselanyl)methane is unique due to its selenium content, which imparts distinct redox properties and potential therapeutic applications. Unlike sulfur analogs, selenium compounds can participate in unique biochemical pathways, making this compound a valuable compound for research and industrial applications .
Propiedades
Número CAS |
56051-03-7 |
|---|---|
Fórmula molecular |
C3H8Se2 |
Peso molecular |
202.04 g/mol |
Nombre IUPAC |
bis(methylselanyl)methane |
InChI |
InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3 |
Clave InChI |
FIISDUWWMWGGQJ-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
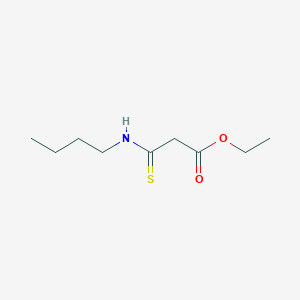
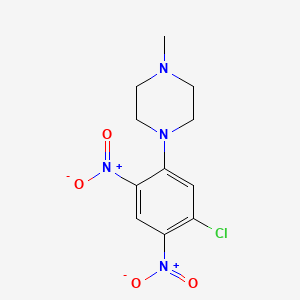


![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
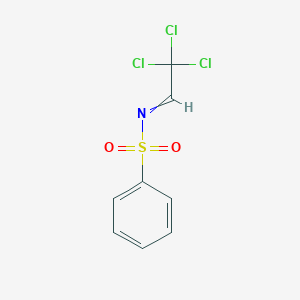
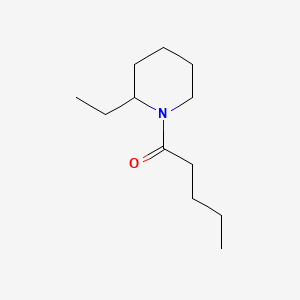
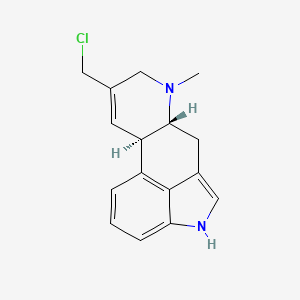
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
